N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide
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Overview
Description
N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide is a chemical compound with the molecular formula C16H14N2O3. It features an oxazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis to form the oxazolidinone ring . The benzamide group can then be introduced through a coupling reaction with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The oxazolidinone ring can be oxidized under specific conditions to form corresponding oxazolidinones.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolidinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar applications.
Contezolid: A newer oxazolidinone derivative in clinical trials.
Uniqueness
N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide is unique due to its specific structure, which combines an oxazolidinone ring with a benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H14N2O3 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H14N2O3/c19-15(12-5-2-1-3-6-12)17-13-7-4-8-14(11-13)18-9-10-21-16(18)20/h1-8,11H,9-10H2,(H,17,19) |
InChI Key |
CTLMEDKNCDPEPO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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